![molecular formula C17H25O5PSi B14131662 Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate CAS No. 88788-30-1](/img/structure/B14131662.png)
Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate is a chemical compound known for its unique structure and properties. It is also referred to as phosphoric acid, diethyl 1-[(trimethylsilyl)oxy]-2-naphthalenyl ester . This compound is part of the organophosphorus family, which is widely studied for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphonates.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphates, phosphonates, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing novel therapeutic agents.
Wirkmechanismus
The mechanism of action of diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, its antimicrobial activity may result from disrupting cell membrane integrity or interfering with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl naphthalen-2-yl phosphate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl naphthalen-2-yl phosphate: Similar structure but different ester groups, leading to variations in chemical behavior.
Naphthalen-2-yl phosphoric acid: A simpler structure without the diethyl and trimethylsilyl groups, used in different contexts.
Uniqueness
Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate is unique due to its combination of diethyl and trimethylsilyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
88788-30-1 |
|---|---|
Molekularformel |
C17H25O5PSi |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
diethyl (1-trimethylsilyloxynaphthalen-2-yl) phosphate |
InChI |
InChI=1S/C17H25O5PSi/c1-6-19-23(18,20-7-2)21-16-13-12-14-10-8-9-11-15(14)17(16)22-24(3,4)5/h8-13H,6-7H2,1-5H3 |
InChI-Schlüssel |
YPTDNSMGNZATJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=C(C2=CC=CC=C2C=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
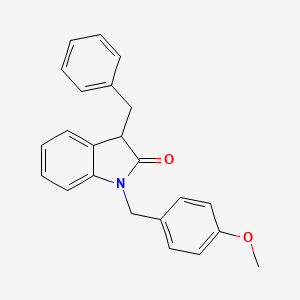
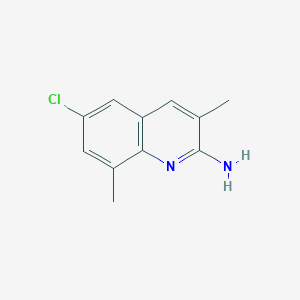
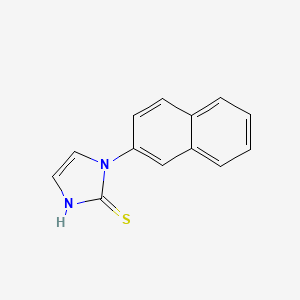
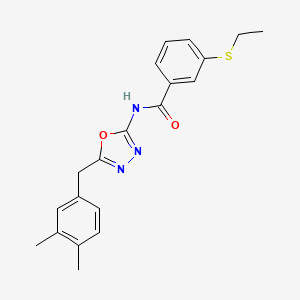
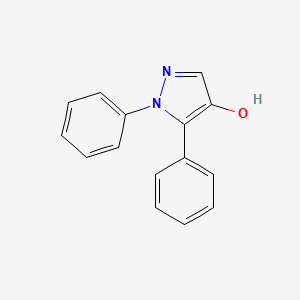
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
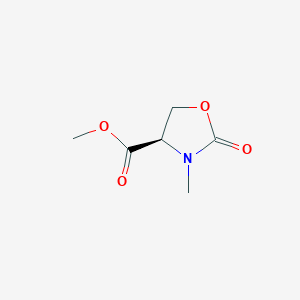
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
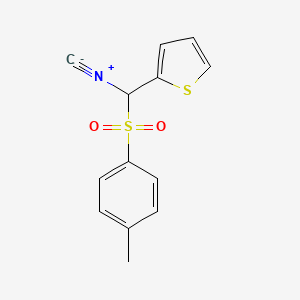
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
